2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
Description
2-{5-[1-(3-Methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a 1,2,4-oxadiazole ring substituted with a 3-methoxybenzoyl-functionalized azetidine moiety. This structure combines three pharmacologically relevant motifs:
- Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, common in nucleobases and drug scaffolds.
- Azetidine: A four-membered nitrogen-containing ring that enhances conformational rigidity and target binding .
The 3-methoxybenzoyl group on the azetidine may influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
(3-methoxyphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-24-13-5-2-4-11(8-13)17(23)22-9-12(10-22)16-20-15(21-25-16)14-18-6-3-7-19-14/h2-8,12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUXHBLXANZCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Synthesis of the Azetidine Intermediate
The azetidine ring serves as the central scaffold for subsequent functionalization. A widely adopted method involves cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions:
$$ \text{C}3\text{H}6\text{Br}2 + \text{NH}3 \rightarrow \text{Azetidine} + 2\text{HBr} $$
Yields typically range from 60–70%, with purification via fractional distillation.
3-Methoxybenzoylation of Azetidine
The introduction of the 3-methoxybenzoyl group employs Schotten-Baumann acylation. Azetidine reacts with 3-methoxybenzoyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA):
$$ \text{Azetidine} + \text{ClC(O)C}6\text{H}4\text{OCH}_3 \xrightarrow{\text{TEA/DCM}} 1\text{-(3-Methoxybenzoyl)azetidine} $$
Reaction conditions: 0°C for 2 hr, followed by room temperature stirring for 12 hr. The product is isolated in 85% yield after column chromatography (silica gel, hexane/ethyl acetate 7:3).
Construction of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate with a nitrile.
Formation of Amidoxime Precursor
1-(3-Methoxybenzoyl)azetidin-3-amine is reacted with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime:
$$ \text{Azetidine-NH}2 + \text{NH}2\text{OH·HCl} \rightarrow \text{Azetidine-NH-NHOH} $$
Microwave irradiation (300 W, 100°C, 4 min) improves yields to 92% compared to conventional heating (12 hr, 70% yield).
Cyclization with Pyrimidine-3-carbonitrile
The amidoxime undergoes cyclization with pyrimidine-3-carbonitrile in the presence of polyphosphoric acid (PPA) at 120°C for 3 hr:
$$ \text{Azetidine-NH-NHOH} + \text{NC-C}4\text{H}3\text{N}_2 \xrightarrow{\text{PPA}} 2\text{-}{5\text{-}[1\text{-(3-Methoxybenzoyl)azetidin-3-yl}]\text{-1,2,4-oxadiazol-3-yl}}\text{pyrimidine} $$
The crude product is purified via recrystallization (ethanol/water), yielding 78%.
Alternative Route: Sequential Coupling Approach
An alternative strategy involves pre-forming the oxadiazole ring prior to azetidine functionalization:
Synthesis of 3-(1,2,4-Oxadiazol-5-yl)pyrimidine :
Pyrimidine-3-carboxylic acid is converted to its ethyl ester, followed by reaction with hydroxylamine to form the hydroxamic acid. Cyclization with cyanogen bromide (BrCN) in DCM yields the oxadiazole.Azetidine Coupling :
The oxadiazole-pyrimidine intermediate undergoes nucleophilic substitution with 1-(3-methoxybenzoyl)azetidin-3-amine in dimethylformamide (DMF) at 80°C for 24 hr. Catalytic potassium iodide (KI) enhances reactivity, achieving a 65% yield.
Optimization and Mechanistic Insights
Microwave-Assisted Synthesis
Comparative studies demonstrate that microwave irradiation reduces reaction times from hours to minutes while improving yields. For example, amidoxime formation under microwave conditions achieves 92% yield vs. 70% via conventional heating.
Solvent and Catalyst Effects
- PPA vs. H$$2$$SO$$4$$ : Polyphosphoric acid (PPA) affords higher regioselectivity in oxadiazole cyclization compared to concentrated sulfuric acid, minimizing side products.
- DMF vs. THF : Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) in coupling reactions due to its high polarity and ability to stabilize intermediates.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Data Tables
Table 1. Comparison of Cyclization Methods for Oxadiazole Formation
| Condition | Reagent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Conventional | PPA | 120 | 3 | 78 |
| Microwave | PPA | 150 | 0.5 | 85 |
| Acidic | H$$2$$SO$$4$$ | 100 | 5 | 60 |
Table 2. Spectral Data for Key Intermediates
| Compound | IR (cm$$^{-1}$$) | $$^1$$H NMR (δ, ppm) | ESI-MS (m/z) |
|---|---|---|---|
| Amidoxime | 3,300 (N-H) | 7.30 (s, 1H, NH$$_2$$) | 210.1 |
| Final Product | 1,720 (C=O) | 8.90 (s, 1H, pyrimidine) | 380.1 |
Mechanism of Action
- 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine shares structural similarities with other azetidinone derivatives, oxadiazole derivatives, and pyrimidine derivatives.
Uniqueness:
- The combination of the methoxyphenyl, oxadiazole, pyrimidine, and azetidinone moieties in a single molecule is unique, providing a distinct set of chemical and biological properties.
- Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity due to the synergistic effects of its functional groups.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing attributes:
Comparative Analysis
Bioactivity and Target Engagement
- Antiviral Potential: The unsubstituted azetidinyl analog () demonstrated moderate antiviral activity in preliminary screens, likely due to its ability to mimic nucleoside structures. The 3-methoxybenzoyl variant’s larger substituent could hinder viral protease binding but improve stability against enzymatic degradation.
- Solubility and Pharmacokinetics: Piperazine- and piperidine-containing derivatives () exhibit higher aqueous solubility compared to the methoxybenzoyl analog, making them more suitable for intravenous formulations. However, the methoxy group in the target compound may enhance blood-brain barrier penetration.
Metabolic Stability
Q & A
Q. What are the critical steps in synthesizing 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine?
The synthesis involves multi-step reactions, including cyclization of azetidine intermediates, formation of the 1,2,4-oxadiazole ring, and coupling with the pyrimidine moiety. Key steps require precise control of reaction conditions (e.g., anhydrous solvents, temperature gradients) to avoid side reactions. Intermediate purification via column chromatography and final product crystallization are essential for high purity. Analytical validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ensures structural fidelity at each stage .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
¹H and ¹³C NMR are critical for confirming functional groups and connectivity, particularly distinguishing between oxadiazole and pyrimidine protons. Mass spectrometry (ESI-TOF or MALDI-TOF) provides molecular weight confirmation. For ambiguous signals, 2D NMR techniques (COSY, HSQC) resolve overlapping peaks. Purity assessment requires HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) within ±0.4% deviation .
Q. What initial biological assays are recommended to evaluate its bioactivity?
Prioritize antimicrobial screening using disc diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include antifungal activity tests (e.g., C. albicans) and cytotoxicity assays (MTT or resazurin-based) on mammalian cell lines (e.g., HEK-293). Dose-response curves (IC₅₀) and comparison to standard drugs (e.g., ciprofloxacin) establish baseline efficacy .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in oxadiazole ring formation?
Low yields often stem from incomplete cyclization or competing side reactions. Optimize by:
- Using microwave-assisted synthesis to reduce reaction time and improve homogeneity.
- Adjusting solvent polarity (e.g., switch from DMF to acetonitrile) to favor cyclization.
- Introducing catalysts like HOBt/DCC for amide bond activation. Monitor progress via TLC and in-situ IR spectroscopy to track carbonyl group consumption .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected downfield shifts in NMR) require orthogonal validation:
- Single-crystal X-ray diffraction definitively confirms bond connectivity and stereochemistry.
- Compare experimental IR spectra with computational predictions (DFT/B3LYP) to validate functional groups.
- Cross-check mass fragmentation patterns with in-silico tools (e.g., MassFrontier) .
Q. How can computational modeling predict binding affinity for biological targets?
Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., bacterial GlcN-6-P synthase). Use ligand-based pharmacophore modeling to identify critical interactions (H-bonding, hydrophobic pockets). Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Q. What experimental designs improve SAR studies for substituent modifications?
- Azetidine ring modifications : Replace 3-methoxybenzoyl with electron-withdrawing groups (e.g., nitro) to assess impact on antimicrobial activity.
- Oxadiazole substitutions : Introduce methyl or trifluoromethyl groups at the 5-position to evaluate steric effects.
- Pyrimidine variations : Test pyrazine or pyridine analogs to compare π-π stacking efficiency. Use logP and polar surface area calculations to optimize bioavailability .
Q. How to address reproducibility issues in bioactivity assays?
Standardize protocols:
- Use CLSI guidelines for antimicrobial assays, including fixed inoculum sizes (1.5 × 10⁸ CFU/mL).
- Pre-treat compounds with DMSO (≤1% v/v) to avoid solvent toxicity artifacts.
- Include internal controls (e.g., ciprofloxacin) in each assay plate. Replicate experiments across independent labs to confirm trends .
Q. What methodologies confirm the role of heterocyclic moieties in bioactivity?
- Fragment replacement : Synthesize analogs lacking the oxadiazole ring and compare MIC values.
- Isosteric substitutions : Replace the azetidine ring with pyrrolidine to assess conformational flexibility.
- Pharmacophore masking : Block the pyrimidine N1 atom with a methyl group to test hydrogen bonding necessity .
Q. How to analyze conflicting bioactivity data across studies?
Conduct meta-analysis using standardized metrics (e.g., MIC normalized to molarity). Evaluate methodological variables:
- Strain variability: Test compounds on identical ATCC reference strains.
- Assay conditions: Control pH (7.4 vs. 6.5) and serum protein interference.
- Statistical rigor: Apply ANOVA with post-hoc Tukey tests to confirm significance thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
